1,1-Dimethylsemicarbazide 1,1-Dimethylsemicarbazide
Brand Name: Vulcanchem
CAS No.: 22718-49-6
VCID: VC4030228
InChI: InChI=1S/C3H9N3O/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7)
SMILES: CN(C)NC(=O)N
Molecular Formula: C3H9N3O
Molecular Weight: 103.12 g/mol

1,1-Dimethylsemicarbazide

CAS No.: 22718-49-6

Cat. No.: VC4030228

Molecular Formula: C3H9N3O

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

1,1-Dimethylsemicarbazide - 22718-49-6

Specification

CAS No. 22718-49-6
Molecular Formula C3H9N3O
Molecular Weight 103.12 g/mol
IUPAC Name dimethylaminourea
Standard InChI InChI=1S/C3H9N3O/c1-6(2)5-3(4)7/h1-2H3,(H3,4,5,7)
Standard InChI Key SVZFWZRCMLRFOM-UHFFFAOYSA-N
SMILES CN(C)NC(=O)N
Canonical SMILES CN(C)NC(=O)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

1,1-Dimethylsemicarbazide is characterized by the IUPAC name 1-(dimethylamino)urea. Its structure consists of a urea derivative where one amino group is substituted with two methyl groups, yielding the formula C₃H₉N₃O . Key properties include:

PropertyValueSource
Molecular Weight103.13 g/mol
Melting Point140°C
Density1.065 g/cm³ (predicted)
SolubilitySoluble in polar solvents
Storage Condition2–8°C

The compound’s stability under refrigeration and reactivity with carbonyl groups underpins its utility in synthetic chemistry .

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) analysis reveals distinct peaks corresponding to its methyl and urea functional groups. For example, the ¹H NMR spectrum in CDCl₃ shows signals for dimethylamino protons at δ 2.8–3.1 ppm and urea NH protons at δ 5.5–6.0 ppm .

Synthesis and Industrial Production

Synthetic Routes

1,1-Dimethylsemicarbazide is typically synthesized via the reaction of dimethylamine with urea or its derivatives under controlled conditions . A common method involves:

  • Condensation Reaction: Dimethylamine reacts with urea in the presence of a catalyst (e.g., hydrochloric acid) to form the semicarbazide derivative.

  • Purification: The crude product is crystallized from ethanol or acetone to achieve high purity .

Industrial Scalability

Industrial production emphasizes cost efficiency and safety. Large-scale synthesis employs continuous-flow reactors to optimize yield (typically >90%) and minimize by-products . Key challenges include controlling exothermic reactions and ensuring consistent purity for pharmaceutical applications .

Applications in Research and Industry

Organic Synthesis

1,1-Dimethylsemicarbazide is pivotal in synthesizing semicarbazones, which are used to:

  • Characterize aldehydes and ketones via derivative formation .

  • Develop pharmaceuticals (e.g., anticonvulsants) and agrochemicals .

Analytical Chemistry

The compound reacts selectively with carbonyl groups, enabling quantitative analysis of aldehydes and ketones in environmental and biological samples . For example, it forms stable adducts with formaldehyde, facilitating detection at concentrations as low as 1 ppm .

Research Advancements

Novel Derivatives

Recent studies focus on modifying the semicarbazide backbone to enhance bioactivity. For instance, 4-cyclopropyl-1,1-dimethylsemicarbazide (CAS 51088-84-7) demonstrates potential as an antiviral agent, with IC₅₀ values <10 μM in vitro .

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